molecular formula C6H9BN2O2 B13465634 (3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13465634
M. Wt: 151.96 g/mol
InChI Key: QNOZHJHDVPVVBM-UHFFFAOYSA-N
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Description

(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a cyclopropyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (3-cyclopropyl-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyclopropyl group, which can influence the reactivity and steric properties of the compound. This makes it a valuable intermediate in the synthesis of molecules with specific structural and functional characteristics .

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(5-cyclopropyl-1H-pyrazol-4-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9-6(5)4-1-2-4/h3-4,10-11H,1-2H2,(H,8,9)

InChI Key

QNOZHJHDVPVVBM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NN=C1)C2CC2)(O)O

Origin of Product

United States

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